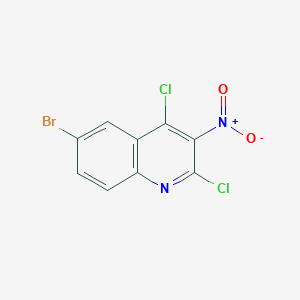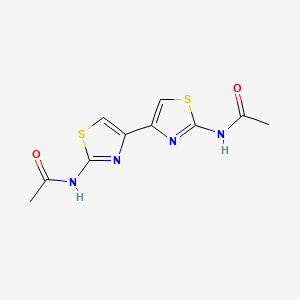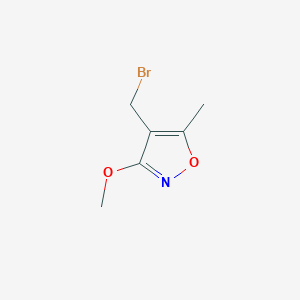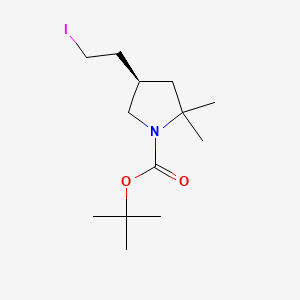
tert-butyl (R)-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group, an iodoethyl group, and a dimethylpyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate with an iodoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The use of automated reactors and advanced analytical techniques ensures the consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the iodoethyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), bases (e.g., potassium carbonate).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Substituted pyrrolidine derivatives.
Oxidation Reactions: Oxo derivatives of the pyrrolidine moiety.
Reduction Reactions: Reduced forms of the iodoethyl group.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. Its iodoethyl group can be radiolabeled for imaging studies.
Medicine: In medicinal chemistry, tert-butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pyrrolidine moiety may interact with receptors or enzymes, modulating their activity through non-covalent interactions.
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-iodoethyl)carbamate
- tert-Butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
Comparison: tert-Butyl ®-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to the presence of the ®-configuration and the specific arrangement of functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C13H24INO2 |
|---|---|
Poids moléculaire |
353.24 g/mol |
Nom IUPAC |
tert-butyl (4R)-4-(2-iodoethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24INO2/c1-12(2,3)17-11(16)15-9-10(6-7-14)8-13(15,4)5/h10H,6-9H2,1-5H3/t10-/m0/s1 |
Clé InChI |
SISJECRSWUSCTN-JTQLQIEISA-N |
SMILES isomérique |
CC1(C[C@@H](CN1C(=O)OC(C)(C)C)CCI)C |
SMILES canonique |
CC1(CC(CN1C(=O)OC(C)(C)C)CCI)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


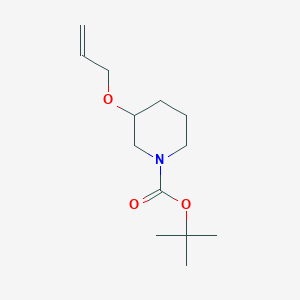
![5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13931322.png)
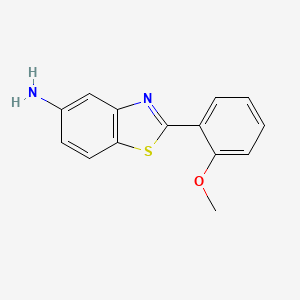

![N,N-dimethyl-1-[5-[[(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine](/img/structure/B13931347.png)
![4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile](/img/structure/B13931354.png)
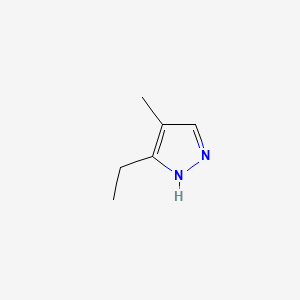

![6-Chloro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B13931367.png)
![2-({5-Chloro-2-[(1,3-dimethyl-1h-pyrazol-5-yl)amino]-4-pyridinyl}amino)-n-methylbenzamide](/img/structure/B13931373.png)
